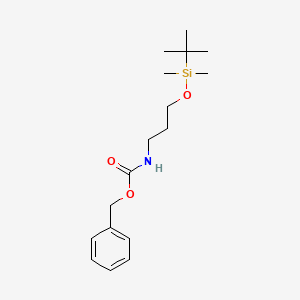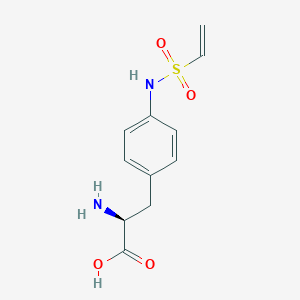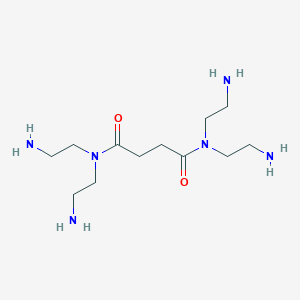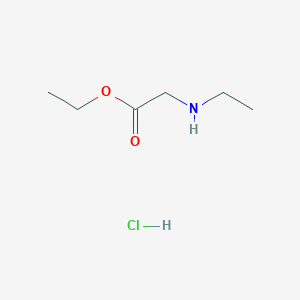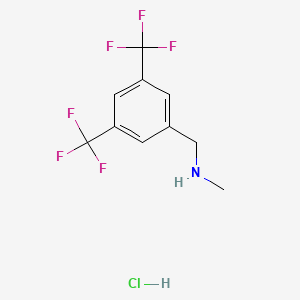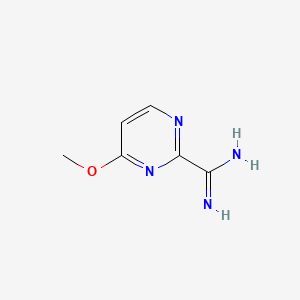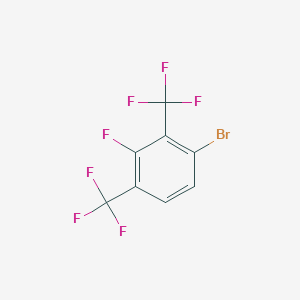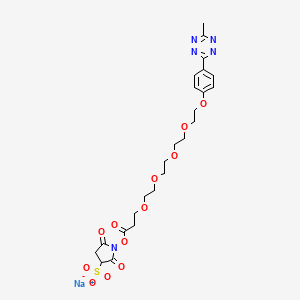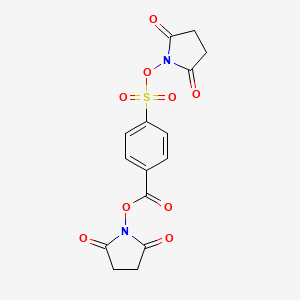
(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrolidin-1-yl)oxysulfonylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrolidin-1-yl)oxysulfonylbenzoate: is a complex organic compound that features two pyrrolidinone groups and a benzoic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the sulfonyl group and the ester linkage adds to its reactivity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrolidin-1-yl)oxysulfonylbenzoate typically involves multiple steps:
Formation of the Pyrrolidinone Groups: The pyrrolidinone groups can be synthesized through the cyclization of amino acids or their derivatives. For example, the reaction of succinic anhydride with an amine can yield pyrrolidinone.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, typically using reagents like sulfur trioxide or chlorosulfonic acid.
Esterification: The final step involves the esterification of the benzoic acid moiety with the pyrrolidinone groups. This can be achieved using reagents like dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques like recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone groups, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can target the ester and sulfonyl groups, potentially converting them into alcohols and sulfides, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution can be facilitated by reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its reactivity makes it useful in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or as probes for studying biological pathways. The presence of the sulfonyl group suggests potential interactions with biological targets.
Medicine
Medicinally, this compound or its derivatives might be investigated for their therapeutic potential. The pyrrolidinone groups are known to be present in various bioactive molecules, suggesting possible applications in drug development.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrolidin-1-yl)oxysulfonylbenzoate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group could form strong interactions with amino acid residues in proteins, affecting their function.
類似化合物との比較
Similar Compounds
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate: This compound also contains the pyrrolidinone group and is used in the protection of amino acids.
Pyrrolidin-2-ones: These compounds are structurally similar and are known for their diverse biological activities.
Uniqueness
What sets (2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrolidin-1-yl)oxysulfonylbenzoate apart is the combination of the sulfonyl group and the ester linkage, which enhances its reactivity and potential for diverse applications. The presence of two pyrrolidinone groups also adds to its versatility in chemical synthesis and biological interactions.
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrolidin-1-yl)oxysulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O9S/c18-11-5-6-12(19)16(11)25-15(22)9-1-3-10(4-2-9)27(23,24)26-17-13(20)7-8-14(17)21/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGFJLQZPIRSAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)S(=O)(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O9S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Fluoro-2-iodo-thiazolo[5,4-b]pyridine](/img/structure/B8027651.png)
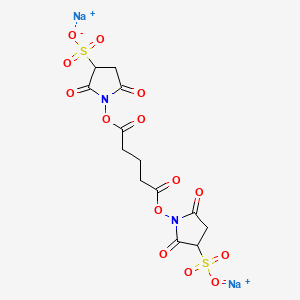
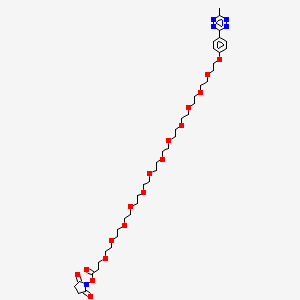
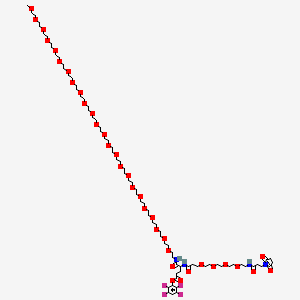
![1,5,6,7-Tetrahydro-pyrazolo[4,3-b]pyridine-4-carboxylic acid benzyl ester](/img/structure/B8027686.png)
![8-Hydroxy-imidazo[1,2-a]pyrazine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B8027691.png)
